N-(cyanomethyl)-5-ethyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxamide
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Overview
Description
N-(cyanomethyl)-5-ethyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxamide is a heterocyclic compound that features a pyrazole ring substituted with a cyanomethyl group, an ethyl group, and a pyridin-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-5-ethyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxamide typically involves the reaction of pyridine derivatives with cyanomethyl halides. One common method involves the reaction of 2-aminopyridine with ethyl cyanoacetate under basic conditions to form the corresponding pyrazole derivative. The reaction is usually carried out in a solvent such as ethanol or toluene, with a base like triethylamine or sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and product isolation can improve the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
N-(cyanomethyl)-5-ethyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanomethyl group can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted pyrazole derivatives .
Scientific Research Applications
N-(cyanomethyl)-5-ethyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential use in drug discovery, particularly for its antimicrobial and anticancer properties.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-5-ethyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. For example, in biological systems, the compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine and amide functionalities but differ in the substituents on the pyrazole ring.
3-bromoimidazo[1,2-a]pyridines: These compounds have a similar pyridine ring but differ in the presence of a bromine atom and an imidazo ring
Uniqueness
N-(cyanomethyl)-5-ethyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the cyanomethyl group, in particular, can influence the compound’s reactivity and interactions with biological targets .
Properties
IUPAC Name |
N-(cyanomethyl)-5-ethyl-1-pyridin-2-ylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O/c1-2-11-10(13(19)16-8-6-14)9-17-18(11)12-5-3-4-7-15-12/h3-5,7,9H,2,8H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWZZBQAVZOLOSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NN1C2=CC=CC=N2)C(=O)NCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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